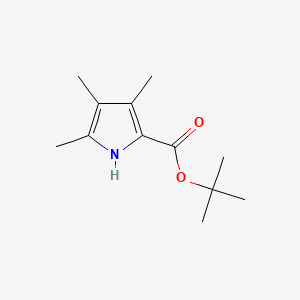

tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate

CAS No.: 50634-31-6

Cat. No.: VC2317747

Molecular Formula: C12H19NO2

Molecular Weight: 209.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50634-31-6 |

|---|---|

| Molecular Formula | C12H19NO2 |

| Molecular Weight | 209.28 g/mol |

| IUPAC Name | tert-butyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C12H19NO2/c1-7-8(2)10(13-9(7)3)11(14)15-12(4,5)6/h13H,1-6H3 |

| Standard InChI Key | JPUCLUDOOSRGFH-UHFFFAOYSA-N |

| SMILES | CC1=C(NC(=C1C)C(=O)OC(C)(C)C)C |

| Canonical SMILES | CC1=C(NC(=C1C)C(=O)OC(C)(C)C)C |

Introduction

Chemical Properties and Structure

Chemical Identifiers and Basic Information

tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate is uniquely identified through several standardized systems used in chemical databases and regulatory frameworks. The compound's Chemical Abstracts Service (CAS) number is 50634-31-6, which serves as its primary identifier in chemical literature and commercial catalogues. It is also registered with the European Community (EC) Number 622-178-4, providing its regulatory identification within European chemical frameworks .

From a molecular perspective, the compound has a molecular formula of C12H19NO2, indicating its composition of 12 carbon atoms, 19 hydrogen atoms, one nitrogen atom, and two oxygen atoms. This corresponds to a precise molecular weight of 209.28 g/mol, a property that is critical for analytical identification and stoichiometric calculations in chemical reactions .

Additional identifiers include the DSSTox Substance ID DTXSID40342875, which is used in toxicological databases, and various synonyms such as "tert-Butyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate" that might be encountered in different contexts and literature sources .

Synthesis and Preparation Methods

Laboratory Synthesis Pathways

The synthesis of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate typically involves multiple steps and requires specific reaction conditions to achieve satisfactory yields and purity. According to the documented synthetic routes, one established method involves a three-step process starting from appropriate precursors .

The first step in this synthetic pathway employs toluene-4-sulfonic acid as a catalyst in benzene, combined with ethylene glycol. This reaction is conducted under inert atmosphere conditions and requires refluxing for approximately 18 hours. This initial step likely involves the formation of the pyrrole ring system with the appropriate substitution pattern .

The second stage of the synthesis introduces trichlorophosphate under carefully controlled temperature conditions, ranging from 0°C to 23°C (room temperature). This step is also conducted under an inert atmosphere and continues for approximately 24 hours. The third and final step utilizes borane-THF complex in tetrahydrofuran solvent, again maintained between 0°C and 23°C under inert conditions. These sequential transformations ultimately lead to the formation of the target compound with the tert-butyl ester functionality appropriately positioned on the pyrrole ring .

Research published in the Canadian Journal of Chemistry (2018) by Beh, Figliola, and colleagues has contributed to refining these synthetic methodologies, although specific details about yield optimization and scale-up considerations would require consultation of the primary literature .

Industrial Production Considerations

For larger-scale production of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate, the laboratory synthesis methods would need to be adapted to industrial parameters with consideration for efficiency, cost-effectiveness, and safety. Industrial production would likely involve esterification of 3,4,5-trimethyl-2-pyrrolecarboxylic acid with tert-butyl alcohol, catalyzed by appropriate acids or bases.

This esterification process would typically require refluxing the reaction mixture to ensure complete conversion to the ester product. Industrial-scale operations might utilize continuous flow reactors rather than batch processes to maintain consistent reaction conditions and improve productivity. The optimization of reaction parameters such as temperature, catalyst concentration, and reaction time would be critical for maximizing yield and purity while minimizing the formation of byproducts.

Post-synthesis processing, including purification steps such as recrystallization or chromatography, would be necessary to achieve the desired product specifications. These purification methods would need to be selected based on their scalability, environmental impact, and economic viability in an industrial context.

Biological Activity and Applications

Anticancer and Anti-inflammatory Properties

Beyond antimicrobial applications, tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate has been noted for its potential anticancer and anti-inflammatory properties. These biological activities are characteristic of certain pyrrole derivatives and may arise from the compound's ability to interact with specific molecular targets involved in cancer progression or inflammatory pathways.

Role in Chemical Synthesis

One of the most well-established applications of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate is its use as an intermediate in the synthesis of more complex organic molecules. The compound's functional groups—particularly the tert-butyl ester moiety and the substituted pyrrole ring—provide versatile handles for further chemical transformations.

The tert-butyl ester group is especially valuable in synthetic chemistry because it can be selectively cleaved under acidic conditions while remaining stable to many other reaction conditions. This orthogonal reactivity allows for sequential functionalization strategies in multi-step syntheses. Additionally, the pyrrole ring can participate in various reactions, including electrophilic aromatic substitution, metallation, and coupling reactions, opening pathways to diverse structural elaborations.

These chemical properties make tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate a useful building block in the development of pharmaceuticals, advanced materials, and other specialty chemicals where precise structural control is essential. Its utility in pharmaceutical research, in particular, aligns with the potential biological activities discussed previously, as structural modifications of the core molecule might lead to compounds with enhanced biological profiles.

| Supplier | Product Number | Purity | Package Size | Price (USD) | Last Updated |

|---|---|---|---|---|---|

| Sigma-Aldrich | 288918 | 97% | 1g | $64.70 | 2023/01/07 |

| TRC | B614260 | Not specified | 50mg | $45.00 | 2021/12/16 |

| American Custom Chemicals | CHM0124760 | 95.00% | 1g | $655.62 | 2021/12/16 |

| American Custom Chemicals | CHM0124760 | 95.00% | 5g | $990.83 | 2021/12/16 |

| American Custom Chemicals | CHM0124760 | 95.00% | 10g | $1,451.68 | 2021/12/16 |

Comparison with Related Compounds

Structural Analogues and Derivatives

The structural features of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate can be better understood through comparison with related compounds that share similar structural elements. One such analogue is tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate (CAS No.: 63040-83-5), which differs by having an acetyl group at the 4-position instead of a methyl group.

This structural difference introduces additional functionality through the acetyl group, which contains a ketone moiety. The presence of this carbonyl functionality likely alters the electronic distribution within the molecule, potentially affecting its reactivity patterns, solubility characteristics, and interactions with biological systems. The acetyl group also provides an additional site for chemical transformations, such as reductions, oxidations, or nucleophilic additions, expanding the synthetic utility of the compound.

Structure-Property Relationships

Comparing the properties of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate with its acetylated counterpart offers insights into structure-property relationships within this class of compounds. While both share the core pyrrole structure and the tert-butyl ester group, the acetyl substituent in tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate increases its molecular weight to 237.29 g/mol compared to 209.28 g/mol for the trimethyl variant.

The acetyl group also introduces greater polarity and hydrogen bond acceptor capacity, potentially influencing solubility, membrane permeability, and interactions with biological targets. These differences have implications for applications in both synthetic chemistry and biological studies, where subtle structural variations can significantly impact performance and activity profiles.

Table 2: Comparison of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate and Related Compound

| Property | tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate | tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate |

|---|---|---|

| CAS No. | 50634-31-6 | 63040-83-5 |

| Molecular Formula | C12H19NO2 | C13H19NO3 |

| Molecular Weight | 209.28 g/mol | 237.29 g/mol |

| Substituents at Position 3 | Methyl | Methyl |

| Substituents at Position 4 | Methyl | Acetyl |

| Substituents at Position 5 | Methyl | Methyl |

| Additional Functionalities | None | Ketone (in acetyl group) |

Understanding these structure-property relationships is valuable for rational compound design and optimization in various applications, including the development of more effective biological agents or more efficient synthetic building blocks. Such comparisons also guide the selection of appropriate analogues for specific research objectives based on their distinct property profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume